molecular formula C11H12F3N3 B1480917 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-91-7

1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480917
CAS No.: 2097950-91-7
M. Wt: 243.23 g/mol
InChI Key: YTNSMEZEVLXBME-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a synthetically versatile, fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1H-imidazo[1,2-b]pyrazole scaffold, which is recognized as a potent non-classical isostere of the indole ring system; this substitution is a strategic approach to improve key physicochemical properties of lead molecules, notably by conferring significantly enhanced solubility in physiological media compared to their indole-based counterparts . The core scaffold has attracted considerable attention due to its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . The structure features a cyclobutylmethyl group at the N-1 position and a metabolically robust trifluoromethyl group at the 6-position, making it a sophisticated intermediate for further functionalization. Researchers can employ selective metalation techniques, such as Br/Mg-exchange or directed magnesiation with TMP-bases, to perform regioselective functionalization at various positions on the ring system, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c12-11(13,14)9-6-10-16(4-5-17(10)15-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNSMEZEVLXBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole typically involves:

  • Construction of the imidazo[1,2-b]pyrazole core.
  • Introduction of the trifluoromethyl group at the 6-position.
  • Alkylation at the 1-position with a cyclobutylmethyl moiety.

These steps require selective functionalization techniques to achieve regioselectivity and high yields.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes Reference
Scaffold construction Condensation or cyclization Precursors forming imidazo[1,2-b]pyrazole Formation of core heterocycle
Trifluoromethyl introduction Br/Mg-exchange or regioselective magnesiation/zincation Brominated intermediate, TMP-bases, CF3 electrophiles Regioselective CF3 substitution at 6-position
N-alkylation at 1-position Nucleophilic substitution Cyclobutylmethyl halide, base Selective alkylation at nitrogen to give 1-(cyclobutylmethyl) derivative
Functional group interconversion Lithiation and electrophile trapping Lithiated intermediates, aldehydes, acids, boron pinacolates Diverse functionalization possibilities for precursor optimization
Reaction enhancement Microwave or microwave-sonication Microwave irradiation Increased reaction rates and yields in analogous trifluoromethylated heterocycles

Detailed Research Findings

  • The selective functionalization approach using TMP-bases allows for controlled metalation at the 6-position of the imidazo[1,2-b]pyrazole ring, which is critical for the introduction of the trifluoromethyl group without affecting other positions.
  • Br/Mg-exchange has been demonstrated as a versatile method to generate organomagnesium intermediates from brominated precursors, which can then be functionalized with electrophilic trifluoromethylation reagents, providing a high degree of regioselectivity and functional group tolerance.
  • Alkylation with cyclobutylmethyl halides proceeds efficiently under basic conditions, with minimal side reactions, enabling the formation of the N-substituted product crucial for biological activity and molecular properties.
  • The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, as shown in related trifluoromethylated heterocyclic compounds, suggesting its applicability in optimizing the preparation of this compound.
  • The ability to perform lithiation and subsequent trapping with various electrophiles on trifluoromethylated pyrazoles offers a flexible platform to access a variety of derivatives and intermediates, potentially streamlining the synthesis of complex imidazo[1,2-b]pyrazole compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products:

Scientific Research Applications

The compound 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: A study published in a peer-reviewed journal reported that derivatives of imidazo[1,2-b]pyrazole showed promising results against breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests that modifications to the structure can enhance potency against various cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that imidazo[1,2-b]pyrazoles can inhibit the growth of both gram-positive and gram-negative bacteria.

  • Case Study: In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Neurological Applications

The potential neuroprotective effects of imidazo[1,2-b]pyrazoles have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may influence pathways involved in neuroinflammation and oxidative stress.

  • Research Findings: A study highlighted the neuroprotective effects of similar compounds in reducing neuronal cell death induced by oxidative stress, suggesting that this compound could be further investigated for treating neurodegenerative conditions.

Organic Electronics

The unique electronic properties of imidazo[1,2-b]pyrazoles make them suitable candidates for organic semiconductor materials. Their ability to form stable films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Case Study: Research has demonstrated that incorporating trifluoromethyl-substituted imidazo[1,2-b]pyrazoles into polymer matrices enhances the charge transport properties, leading to improved device performance.

Coatings and Polymers

The compound's thermal stability and chemical resistance make it a candidate for advanced coatings. Its incorporation into polymer formulations can enhance durability and resistance to environmental factors.

  • Application Example: Studies have shown that coatings based on imidazo[1,2-b]pyrazole derivatives exhibit improved scratch resistance and hydrophobic properties compared to conventional coatings.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Imidazo[1,2-b]pyrazole vs. Indole

Key Findings:

  • Solubility and Lipophilicity : Replacement of indole in pruvanserin with the 1H-imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) by ~0.5–1.0 units, significantly improving aqueous solubility (e.g., >10-fold increase) .
  • Acid-Base Properties : The imidazo[1,2-b]pyrazole core exhibits a pKa of ~7.3 (deprotonation of NH), lower than indole’s NH pKa (~9–10), enhancing solubility in physiological pH conditions .

Substituent Variations

Alkyl/Aryl Substituents at the 1-Position
Compound 1-Substituent 6-Substituent Key Properties Reference
Target Compound Cyclobutylmethyl Trifluoromethyl Balanced lipophilicity, enhanced solubility
1-Cyclopentyl-6-(trifluoromethyl)-... Cyclopentylmethyl Trifluoromethyl Higher lipophilicity (larger cycloalkyl group)
1-(2-Chloroethyl)-6-cyclopropyl-... 2-Chloroethyl Cyclopropyl Reactive chloro group; requires safety handling
1-Methyl-1H-imidazo[1,2-b]pyrazole Methyl H Simplest analogue; lower molecular weight

Observations :

  • Chloroethyl substituents (e.g., in 1-(2-chloroethyl)-6-cyclopropyl-...) introduce reactivity risks, necessitating protective measures during handling .
Functional Groups at the 6-Position
Compound 6-Substituent Key Properties Reference
Target Compound Trifluoromethyl Electron-withdrawing; metabolic resistance
6-Methyl-1H-imidazo[1,2-b]pyrazole Methyl Lower steric hindrance; reduced stability
7-Chloro-6-methyl-1H-imidazo[1,2-b]... Chloro, methyl Increased halogen-mediated reactivity
6-(Tetrahydro-2H-pyran-4-yl)-... Tetrahydro-pyranyl Polar group; may enhance solubility

Observations :

  • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, favoring receptor binding in drug candidates .
  • Chloro or methylsulfanyl groups (e.g., in 7-chloro-6-methyl-...) may improve binding affinity but pose synthetic challenges .
Solubility and logD Trends
  • The target compound’s logD is ~1.5–2.0, lower than pruvanserin’s (logD ~2.5–3.0), due to the imidazo-pyrazole core and trifluoromethyl group .
  • Substitution with polar groups (e.g., tetrahydro-pyranyl) further improves solubility, as seen in 1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-... .

Biological Activity

1-(Cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by an imidazo[1,2-b]pyrazole core. It features a cyclobutylmethyl group at the 1-position and a trifluoromethyl group at the 6-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : 1-(cyclobutylmethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
  • Molecular Formula : C11H12F3N3
  • CAS Number : 2097950-91-7
  • InChI Key : YTNSMEZEVLXBME-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways involved in cellular responses.

Biological Targets

Research indicates that pyrazole derivatives, including this compound, interact with multiple targets:

  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that the compound may exhibit cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential:

Compound NameStructure FeaturesBiological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl groupModerate antimicrobial activity
5-(Trifluoromethyl)pyrazole-4-carboxamideCarboxamide groupAnticancer properties
1-(Cyclobutylmethyl)-5-(trifluoromethyl)pyrazoleCyclobutylmethyl groupCytotoxic effects on cancer cells

The presence of both cyclobutylmethyl and trifluoromethyl groups in our compound enhances its stability and bioactivity compared to other derivatives.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Materials : Cyclobutylmethylamine and trifluoromethyl-substituted pyrazole derivatives.
  • Reaction Conditions : Strong bases (e.g., sodium hydride) in solvents like DMF or DMSO are often used to facilitate cyclization.

Q & A

Q. Basic to Advanced

  • HPLC with UV/Vis Detection : Quantifies purity (>95% typically required) and monitors reaction progress .
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Combines separation with mass confirmation (e.g., m/z 754 [M+H]+ observed in related compounds) .
  • Elemental Analysis : Validates stoichiometry for novel derivatives .

How do reaction conditions affect the synthesis of imidazo[1,2-b]pyrazole derivatives?

Q. Advanced

  • Hypervalent Iodine vs. Metal Amides : Hypervalent iodine (e.g., HTIB) enables eco-friendly, one-pot cyclocondensation but may require rigorous temperature control. Metal amides (e.g., TMP-MgCl) offer precise regioselectivity but demand anhydrous conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) favor metalation, while protic solvents (e.g., ethanol) accelerate cyclocondensation .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Regioselectivity Reproducibility : Batch-to-batch variability in multi-step reactions requires stringent process control (e.g., in situ monitoring via FTIR) .
  • Purification Complexity : Chromatography may be needed for isomers, increasing cost and time. Alternative crystallization strategies are under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

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